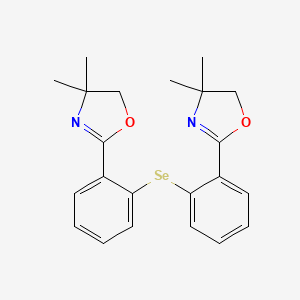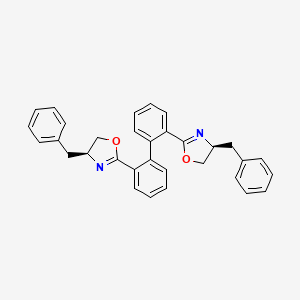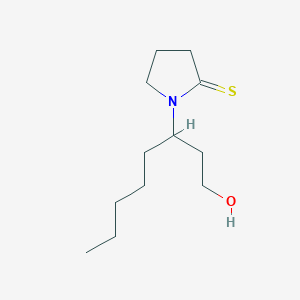![molecular formula C9H5BrClNO2 B12870295 2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)
2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride: is a chemical compound with the following IUPAC name: 2-(bromomethyl)-1,3-benzoxazole . Its molecular formula is C8H6BrNO , and its molecular weight is approximately 212.05 g/mol .
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound typically involves introducing a bromomethyl group onto the benzoxazole ring. One common method is the reaction of 2-aminobenzoxazole with N-bromosuccinimide (NBS) . The NBS loses a bromine atom to form a succinimidyl radical, which then reacts with the aromatic hydrogen to yield the desired product .
Reaction Conditions: The reaction conditions for the bromination of 2-aminobenzoxazole using NBS may include an inert atmosphere (such as nitrogen or argon) and a temperature range of 2-8°C.
Industrial Production Methods: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential scaled-up processes.
Analyse Chemischer Reaktionen
Reactivity:
Benzylic Bromination: The bromomethyl group at the benzylic position makes this compound susceptible to benzylic bromination. This reaction typically proceeds via a free radical mechanism.
SN1 Pathway: Secondary (2°) and tertiary (3°) benzylic halides often react via an SN1 pathway, involving resonance-stabilized carbocations.
N-bromosuccinimide (NBS): Used for bromination.
Acid-Catalyzed Condensation: In some cases, 2-(bromomethyl)benzo[d]oxazole-6-carbonyl chloride can undergo condensation reactions with other compounds, leading to fused heterocyclic structures.
Major Products: The major product of the bromination reaction is this compound itself.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: As a potential scaffold for drug development.
Materials Science: For functional materials and polymers.
Biological Studies: Investigating its interactions with biological targets.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are beyond the scope of this article, it’s essential to highlight the uniqueness of 2-(bromomethyl)benzo[d]oxazole-6-carbonyl chloride compared to other related compounds.
Eigenschaften
Molekularformel |
C9H5BrClNO2 |
|---|---|
Molekulargewicht |
274.50 g/mol |
IUPAC-Name |
2-(bromomethyl)-1,3-benzoxazole-6-carbonyl chloride |
InChI |
InChI=1S/C9H5BrClNO2/c10-4-8-12-6-2-1-5(9(11)13)3-7(6)14-8/h1-3H,4H2 |
InChI-Schlüssel |
NLJUXNQSRVNKCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)Cl)OC(=N2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
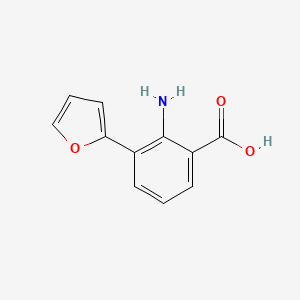
![8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride](/img/structure/B12870231.png)

![(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)
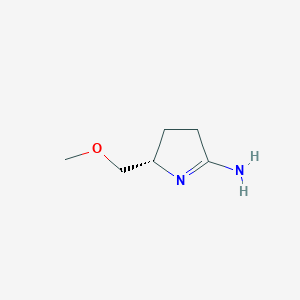
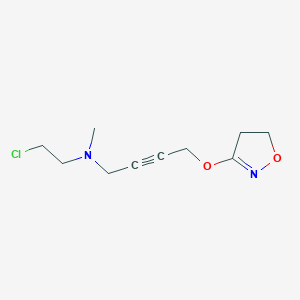
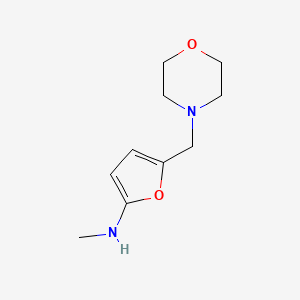
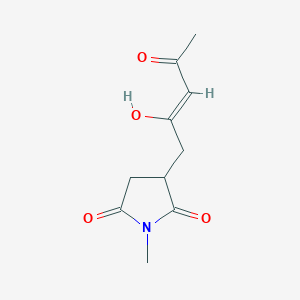
![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
